molecular formula C18H15ClN4O3 B5510367 3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B5510367
M. Wt: 370.8 g/mol
InChI Key: FXYXNYRNRQEMND-KEBDBYFISA-N
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Description

3-(4-Chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-chlorophenyl substituent at the pyrazole C3 position and a (E)-configured 3-hydroxy-4-methoxybenzylidene hydrazone group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (hydroxy, methoxy) groups may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-26-17-7-2-11(8-16(17)24)10-20-23-18(25)15-9-14(21-22-15)12-3-5-13(19)6-4-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYXNYRNRQEMND-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorophenylhydrazine with 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, alcohols, and various substituted aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally analogous pyrazole-carbohydrazides, emphasizing substituent differences and molecular properties:

Compound Name R1 (Pyrazole C3) R2 (Hydrazone Aryl) Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl 3-Hydroxy-4-methoxyphenyl Not explicitly provided Enhanced H-bonding potential due to phenolic -OH and methoxy groups .
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl 2,4,5-Trimethoxyphenyl 410.43 Higher lipophilicity from three methoxy groups; potential CNS activity .
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-[(4-Chlorobenzyl)oxy]phenyl 5-Bromo-2-hydroxyphenyl Not provided Bromine enhances halogen bonding; chlorobenzyloxy increases steric bulk .
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-Methylthiophen-2-yl 4-Chlorophenyl-ethylidene Not provided Thiophene moiety may improve metabolic stability; ethylidene adds rigidity .
(E)-N'-(4-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 4-Methoxybenzylidene 365.34 Nitro group increases electrophilicity; potential for redox activity .
N'-(4-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 3-Methoxyphenyl 4-Hydroxybenzylidene 344.35 Phenolic -OH enhances solubility; methoxy group balances hydrophobicity .

Computational and Structural Studies

  • Molecular Docking : Studies on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (similar to ) reveal strong binding affinities toward kinases and inflammatory mediators, suggesting analogous interactions for the target compound .
  • Crystallography : SHELX software () has been instrumental in resolving the (E)-configuration of imine bonds in related compounds, ensuring structural accuracy for SAR analyses .

Biological Activity

The compound 3-(4-chlorophenyl)-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C16H15ClN4O3
  • Molecular Weight: 350.77 g/mol
  • IUPAC Name: this compound

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. The presence of both a pyrazole moiety and hydrazide functionality allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • NCI-H460 (non-small cell lung cancer)

Research indicates that this compound shows promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. For instance, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Cell LineIC50 Value (µM)Mechanism
MCF70.46 ± 0.04Apoptosis induction
A54926.0Cell cycle arrest
NCI-H4600.39 ± 0.06Autophagy induction

Anti-inflammatory Properties

In addition to its anticancer effects, the compound exhibits anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • In vitro Study on Cytokine Production:
    • A study assessed the impact of the compound on LPS-stimulated macrophages.
    • Results indicated a reduction in TNF-α levels by approximately 70% at a concentration of 10 µM.
  • In vivo Model:
    • In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in significant reduction in swelling compared to controls, demonstrating its anti-inflammatory efficacy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests against various bacterial strains have shown moderate activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Pseudomonas aeruginosa128

These findings indicate that while the compound may not be highly potent as an antimicrobial agent, it possesses sufficient activity to warrant further investigation.

Q & A

Basic: What are the recommended synthetic strategies and purification methods for this compound?

Answer:
The synthesis involves a multi-step process:

Pyrazole Core Formation : React β-diketones with hydrazine derivatives under reflux in ethanol or methanol .

Hydrazone Formation : Condense the pyrazole-5-carbohydrazide intermediate with 3-hydroxy-4-methoxybenzaldehyde in acidic conditions (e.g., glacial acetic acid) at 60–80°C .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure using 1^1H/13^13C NMR and HRMS .

Basic: How is the structural confirmation of this compound performed?

Answer:

  • Spectroscopic Techniques :
    • 1^1H NMR : Look for characteristic signals: pyrazole C-H (~δ 6.5–7.5 ppm), hydrazone N-H (~δ 10–11 ppm), and aromatic protons from substituents .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and hydrazone (N-H, ~3200 cm1^{-1}) groups .
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement; analyze hydrogen bonding and π-π stacking interactions .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Higher yields (>70%) are achieved at 80°C for hydrazone formation, but prolonged heating may degrade sensitive substituents .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction dialysis. Ethanol balances cost and efficiency .
  • Catalysts : Use molecular sieves to remove water in hydrazone formation, improving reaction kinetics .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?

Answer:

  • Case Study : If NMR suggests a hydrazone (E)-configuration but MS shows unexpected fragmentation:
    • Verify sample purity via HPLC (≥95% purity).
    • Perform NOESY NMR to confirm stereochemistry .
    • Compare experimental HRMS with theoretical m/z; deviations may indicate impurities or tautomeric forms .
  • Troubleshooting : Contradictions often arise from residual solvents or tautomerism. Use deuterated DMSO for NMR to stabilize labile protons .

Advanced: What computational methods predict biological activity and electronic properties?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Focus on hydrogen bonding with the hydrazone moiety and hydrophobic interactions with chlorophenyl groups .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) at B3LYP/6-311+G(d,p) level to predict reactivity and charge distribution .

Basic: What in vitro assays are suitable for preliminary biological activity assessment?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .

Advanced: How can structure-activity relationships (SAR) be systematically studied?

Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (Table 1).
  • Bioactivity Comparison :
Substituent ModificationObserved Activity TrendReference
4-Cl → 4-Br (on phenyl)Increased cytotoxicity
3-OH → 3-OCH3_3Reduced COX-2 inhibition
Hydrazone (E)→(Z) isomerizationLoss of antimicrobial activity

Advanced: What methodologies elucidate interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., with kinase domains) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis shows decomposition after 72 hours under UV light .
  • pH Stability : Stable in pH 5–7 (PBS buffer); degrades in acidic (pH <3) or alkaline (pH >9) conditions, confirmed via HPLC .

Advanced: How does this compound compare to structurally similar analogs?

Answer:

  • Key Differentiators :
    • The 3-hydroxy-4-methoxyphenyl group enhances solubility and hydrogen-bonding capacity vs. non-polar analogs .
    • Chlorophenyl substitution improves metabolic stability compared to fluorophenyl derivatives .
  • Performance Metrics :
    • 2× higher COX-2 inhibition than 3-(4-methylphenyl) analogs .
    • Lower cytotoxicity (CC50_{50} >100 µM) than triazole-containing derivatives .

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